2,7-Dimethyl-2,7-diazaspiro[4.4]nonane
Description
Properties
IUPAC Name |
2,7-dimethyl-2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-10-5-3-9(7-10)4-6-11(2)8-9/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZPDROUHBITDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283148 | |
| Record name | 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77415-74-8 | |
| Record name | 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77415-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Lithium Hexamethyldisilazide (LiHMDS)-Mediated Coupling
A widely adopted method involves the use of LiHMDS to deprotonate precursors, enabling nucleophilic attack and subsequent cyclization. In one protocol, a diketone derivative (e.g., 2-(3-methoxyphenyl)-N-methyl-2-oxoacetamide) reacts with a tetrahydrofuran (THF)-solvated LiHMDS base at -78°C, followed by gradual warming to room temperature. This approach facilitates the formation of the spirocyclic dione intermediate, which is critical for downstream functionalization. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | -78°C to 25°C (gradient) | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances reactivity |
| Reaction Time | 4–6 hours | Maximizes conversion |
The intermediate is typically isolated via extraction with dichloromethane (DCM) and purified using flash chromatography (PE/EtOAc = 5:1), achieving yields of 63–68%.
Radical-Mediated Cyclization
Alternative routes employ radical initiators such as azobisisobutyronitrile (AIBN) with tributyltin hydride (n-Bu3SnH) to construct the spiro core. For example, treatment of a linear precursor with AIBN in refluxing toluene induces hydrogen atom transfer, driving cyclization. This method is particularly effective for substrates sensitive to strong bases but requires rigorous degassing to prevent radical quenching.
N-Methylation Strategies
Introducing methyl groups at the 2- and 7-positions of the diazaspiro core demands precise control to avoid over-alkylation or regioisomer formation.
Direct Methylation Using Methyl Iodide
The most straightforward approach involves treating the free amine (post-cyclization) with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) as a base. Optimized conditions include:
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Solvent : Dimethylformamide (DMF) at 100°C
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Molar Ratio : 1.5 equivalents MeI per amine group
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Reaction Time : 5 hours
Under these conditions, dimethylation proceeds efficiently, yielding 2,7-dimethyl-2,7-diazaspiro[4.4]nonane in 66% isolated yield after purification. Side products, such as mono-methylated species, are minimized by maintaining a slight excess of MeI.
Sequential Protection-Methylation-Deprotection
For substrates requiring selective methylation, a benzyl-protected intermediate (e.g., 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane) serves as a precursor. Hydrogenolysis using Pd(OH)2/C under H2 (50 psi) removes benzyl groups, exposing free amines for subsequent methylation. This method ensures high regioselectivity but adds synthetic steps, reducing overall efficiency.
Reaction Optimization and Challenges
Solvent and Base Selection
The choice of solvent profoundly impacts methylation efficiency. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, whereas tetrahydrofuran (THF) may lead to incomplete reactions. Similarly, weaker bases (e.g., K2CO3) favor mono-methylation, while stronger bases (e.g., NaH) risk over-alkylation.
Purification Challenges
The hydrophilic nature of 2,7-dimethyl-2,7-diazaspiro[4.4]nonane complicates isolation. Silica gel chromatography with basic additives (e.g., 10% w/w K2CO3) improves separation by mitigating amine-silica interactions.
Comparative Analysis of Synthetic Routes
The table below contrasts two principal methodologies:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| LiHMDS Cyclization + MeI | High efficiency, minimal steps | Sensitive to moisture | 66 |
| Radical Cyclization | Tolerates sensitive functional groups | Requires toxic reagents (SnH) | 47 |
Industrial-Scale Considerations
Scaling production necessitates addressing:
-
Cost of LiHMDS : Substituting cheaper bases (e.g., LDA) without sacrificing yield.
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MeI Handling : Implementing closed systems to manage toxicity.
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Waste Streams : Recycling tin byproducts from radical methods.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or acyl groups at the nitrogen atoms .
Scientific Research Applications
2,7-Dimethyl-2,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The diazaspiro[4.4]nonane core can be modified at the nitrogen atoms with alkyl, aryl, or functionalized side chains, leading to diverse pharmacological profiles. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Substituent Effects: Lipophilic groups (e.g., phenethyl in AD181) enhance sigma receptor affinity, while polar moieties (e.g., benzothiazinone in antitubercular agents) improve enzyme inhibition .
- Molecular Weight : Higher molecular weight derivatives (e.g., AD267) show improved target engagement but may suffer from reduced bioavailability.
Sigma Receptor Binding
- AD181 (2,7-Diphenethyl): Demonstrates nanomolar affinity for S1R (Ki = 1.2 nM) with >100-fold selectivity over S2R, making it a potent analgesic candidate .
- AD225 (2-(3,4-Dichlorophenethyl)-7-phenethyl) : Shows dual S1R/S2R activity (Ki = 0.8 nM and 12 nM, respectively), suggesting utility in neuropathic pain .
Antitubercular Activity
- 2-Benzyl Derivatives: Benzothiazinones incorporating this scaffold (e.g., LK02 analogs) inhibit DprE1, a key enzyme in mycobacterial cell wall synthesis, with MIC values <1 µg/mL .
- Structural Requirement: The spiro[4.4]nonane core is critical for maintaining conformational rigidity, as spiro[3.5] analogs (e.g., 2-cyclopropyl) show reduced potency .
Q & A
Q. What are the common synthetic routes for 2,7-dimethyl-2,7-diazaspiro[4.4]nonane, and how can purity be ensured?
The compound is typically synthesized via cyclization reactions. A standard method involves reacting 1,1-diamino-2-methylcyclohexane with 1,3-dibromopropane in the presence of a base (e.g., NaOH or KOH) under reflux conditions . Post-synthesis purification is achieved through distillation or chromatography (e.g., flash column chromatography using silica gel). Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. Analytical techniques like NMR and mass spectrometry are critical for verifying structural integrity and purity .
Q. What spectroscopic and crystallographic methods are used to characterize this spirocyclic compound?
- NMR : and NMR are primary tools for confirming the spirocyclic structure and substituent positions. For example, NMR peaks between δ 2.2–3.5 ppm correlate with methyl and bridgehead protons .
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for resolving crystal structures, particularly to confirm stereochemistry and non-covalent interactions .
Q. How does the spirocyclic structure influence its physicochemical properties?
The rigid spiro framework reduces conformational flexibility, enhancing metabolic stability and binding specificity. Computational studies (e.g., density functional theory) reveal that the nitrogen atoms at positions 2 and 7 contribute to basicity (pKa ~8–9), impacting solubility in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from structural modifications (e.g., substituent effects) or experimental conditions. For instance:
- Substituent analysis : Derivatives with halogenated benzyl groups (e.g., 3-chloro vs. 4-chloro) show divergent osteoclast inhibition due to steric and electronic effects .
- In vitro vs. in vivo models : Differences in cell permeability or metabolic stability may explain variations between cell-based assays and animal studies. Use matched assay conditions (e.g., pH, serum proteins) to improve reproducibility .
Q. What strategies optimize synthetic yield and scalability for structurally complex derivatives?
- Reaction engineering : Use Design of Experiments (DoE) to optimize parameters like temperature (60–80°C), solvent (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Scalable purification : Switch from column chromatography to recrystallization or continuous flow systems for large-scale production .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., sigma receptors or osteoclast enzymes) .
- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for targets like the σ1 receptor, while CRISPR-edited cell lines validate target specificity .
Q. What methodologies are recommended for toxicity profiling in preclinical studies?
- In vitro cytotoxicity : Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess acute toxicity .
- In vivo safety : Conduct OECD-compliant studies in rodents, focusing on organ histopathology and biochemical markers (e.g., ALT/AST for liver function) .
Applications in Drug Discovery
Q. What evidence supports the use of this compound in developing osteoclast inhibitors?
Derivatives like 4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E197) show potent inhibition of osteoclast activity in ovariectomized mice, with IC values <100 nM in TRAP-staining assays. Structural analogs with bulkier substituents exhibit enhanced selectivity for cathepsin K over off-target proteases .
Q. How can stereochemical challenges in derivative synthesis be addressed?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to isolate enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to control stereocenters .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
